3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole
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Overview
Description
3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a pyrrolidine ring fused to an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrolidine derivative with a nitrile oxide, which can be generated in situ from a hydroxylamine and a chlorinated compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory synthesis for large-scale production, ensuring the reaction conditions are safe, efficient, and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives with additional oxygen functionalities, while reduction could produce more saturated derivatives .
Scientific Research Applications
3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
Oxadiazole: A five-membered ring containing nitrogen and oxygen atoms.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness
3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole is unique due to its fused ring structure, which combines the properties of both pyrrolidine and oxadiazole. This fusion enhances its biological activity and makes it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C6H9N3O |
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Molecular Weight |
139.16 g/mol |
IUPAC Name |
3-pyrrolidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C6H9N3O/c1-2-5(7-3-1)6-8-4-10-9-6/h4-5,7H,1-3H2 |
InChI Key |
ATFSESSLTKRXKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NOC=N2 |
Origin of Product |
United States |
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